molecular formula C12H23BrN2 B13969193 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine

2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine

Cat. No.: B13969193
M. Wt: 275.23 g/mol
InChI Key: HXHGXSYZAHXQLW-UHFFFAOYSA-N
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Description

2-(8-(Bromomethyl)-2-azaspiro[45]decan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of strong bases and brominating agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are also crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization: The spirocyclic structure allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.

Scientific Research Applications

2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Methyl-2-azaspiro[4.5]decan-2-yl)ethanamine
  • 2-(8-Chloromethyl-2-azaspiro[4.5]decan-2-yl)ethanamine

Uniqueness

Compared to similar compounds, 2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H23BrN2

Molecular Weight

275.23 g/mol

IUPAC Name

2-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine

InChI

InChI=1S/C12H23BrN2/c13-9-11-1-3-12(4-2-11)5-7-15(10-12)8-6-14/h11H,1-10,14H2

InChI Key

HXHGXSYZAHXQLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CBr)CCN(C2)CCN

Origin of Product

United States

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